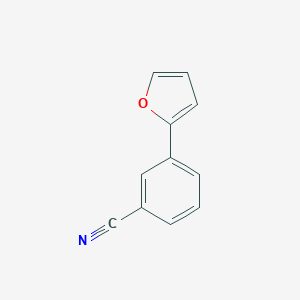

3-(2-Furyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(2-Furyl)benzonitrile and related compounds often involves cross-coupling reactions like the Gomberg-Bachmann-Hey reaction, Ullmann condensation, or Suzuki-Miyaura reactions. A study by Lovrić et al. (2018) highlights an efficient, large-scale, metal-free synthesis method that overcomes the limitations of previous methods, which were performed on small scales and used expensive or toxic reagents (Lovrić, Tibi, Filipan, Cepanec, & Litvić, 2018).

Molecular Structure Analysis

The molecular structure of 3-(2-Furyl)benzonitrile derivatives has been studied through various spectroscopic techniques. For instance, Zareef, Iqbal, and Parvez (2008) analyzed the structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, revealing insights into the dihedral angles between the furyl and triazole rings and the molecular interactions within the crystal structure (Zareef, Iqbal, & Parvez, 2008).

Chemical Reactions and Properties

3-(2-Furyl)benzonitrile undergoes various chemical reactions, including annulation reactions to form furyl analogues of cis-chalcones as described by Tan and Wang (2019). This process provides stereoselective access to compounds decorated with substituted furyl rings (Tan & Wang, 2019).

Applications De Recherche Scientifique

Metal-free Synthesis of Biaryl Motifs

Lovrić et al. (2018) developed a simple and efficient large-scale, metal-free synthesis method for o-(5-Formyl-2-thienyl)benzonitrile and o-(5-Formyl-2-furyl)benzonitrile, compounds structurally related to 3-(2-Furyl)benzonitrile. These compounds are crucial for the discovery of drug candidates with thienyl-aryl and furyl-aryl structural features, showcasing the importance of 3-(2-Furyl)benzonitrile in the development of pharmaceuticals Lovrić et al., 2018.

Enantioselective Hydrogenation

Hermán et al. (2009) examined the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents over cinchonidine modified Pd catalysts. Their study on (E)-2-phenyl-3-(2-furyl)propenoic acid led to the selective hydrogenation to 2-phenyl-3-(2-furyl)propionic acid, indicating the potential of 3-(2-Furyl)benzonitrile derivatives in asymmetric synthesis and catalysis Hermán et al., 2009.

Composite Material Development

Raval et al. (2002) focused on the synthesis and characterization of glass fiber reinforced composites from 2,3-Epoxypropyl 3-(2-Furyl)acrylate and Acrylonitrile, derived from 3-(2-Furyl)acrylic acid. Their work demonstrates the application of 3-(2-Furyl)benzonitrile derivatives in developing advanced composite materials with specific mechanical, electrical, and chemical resistance properties Raval et al., 2002.

Safety And Hazards

3-(2-Furyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

3-(furan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQKXZXWYCNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400129 |

Source

|

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furyl)benzonitrile | |

CAS RN |

112598-77-3 |

Source

|

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)